molecular formula C15H9IO B14212072 4-[(4-Iodophenyl)ethynyl]benzaldehyde CAS No. 628290-75-5

4-[(4-Iodophenyl)ethynyl]benzaldehyde

Cat. No.: B14212072
CAS No.: 628290-75-5
M. Wt: 332.13 g/mol
InChI Key: PXMBQVMRWDCILI-UHFFFAOYSA-N
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Description

4-[(4-Iodophenyl)ethynyl]benzaldehyde is an organic compound that features both an iodophenyl and an ethynyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Iodophenyl)ethynyl]benzaldehyde can be achieved through a Sonogashira coupling reaction. This involves the coupling of 4-iodobenzaldehyde with an ethynyl group. The reaction typically requires a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Iodophenyl)ethynyl]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 4-[(4-Iodophenyl)ethynyl]benzoic acid.

    Reduction: 4-[(4-Iodophenyl)ethynyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Iodophenyl)ethynyl]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(4-Iodophenyl)ethynyl]benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The ethynyl group can participate in π-π interactions, while the iodophenyl group can engage in halogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzaldehyde: Lacks the ethynyl group, making it less versatile in certain synthetic applications.

    4-Ethynylbenzaldehyde: Lacks the iodophenyl group, which reduces its potential for halogen bonding interactions.

Uniqueness

4-[(4-Iodophen

Properties

CAS No.

628290-75-5

Molecular Formula

C15H9IO

Molecular Weight

332.13 g/mol

IUPAC Name

4-[2-(4-iodophenyl)ethynyl]benzaldehyde

InChI

InChI=1S/C15H9IO/c16-15-9-7-13(8-10-15)2-1-12-3-5-14(11-17)6-4-12/h3-11H

InChI Key

PXMBQVMRWDCILI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C#CC2=CC=C(C=C2)I

Origin of Product

United States

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